molecular formula C11H12N2S B3361747 2-Mercapto-4-phenethylimidazole CAS No. 93103-25-4

2-Mercapto-4-phenethylimidazole

Cat. No.: B3361747
CAS No.: 93103-25-4
M. Wt: 204.29 g/mol
InChI Key: REPWWADKXMIAHS-UHFFFAOYSA-N
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Description

2-Mercapto-4-phenethylimidazole is a heterocyclic compound that features a sulfur atom and a phenethyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercapto-4-phenethylimidazole typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 4-phenethylimidazole with thiourea in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as zinc chloride or aluminum chloride may be employed to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Mercapto-4-phenethylimidazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenethyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

2-Mercapto-4-phenethylimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized as a corrosion inhibitor and in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Mercapto-4-phenethylimidazole involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom can form strong bonds with metal ions, making it effective in inhibiting metalloproteins. The imidazole ring can interact with various biological targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    2-Mercaptoimidazole: Lacks the phenethyl group, making it less hydrophobic and potentially less bioavailable.

    4-Phenethylimidazole: Lacks the mercapto group, reducing its ability to interact with metal ions.

    2-Mercapto-4-methylimidazole: Has a methyl group instead of a phenethyl group, altering its chemical properties and reactivity.

Uniqueness: 2-Mercapto-4-phenethylimidazole is unique due to the presence of both the mercapto and phenethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

4-(2-phenylethyl)-1,3-dihydroimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c14-11-12-8-10(13-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPWWADKXMIAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CNC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40918695
Record name 5-(2-Phenylethyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40918695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93103-25-4
Record name Imidazole-2-thiol, 4-phenethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093103254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-Phenylethyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40918695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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